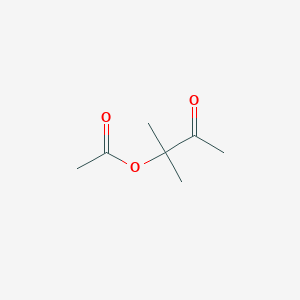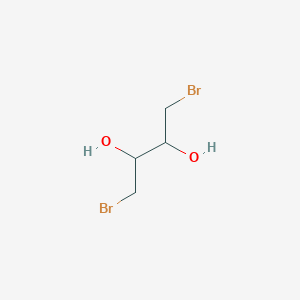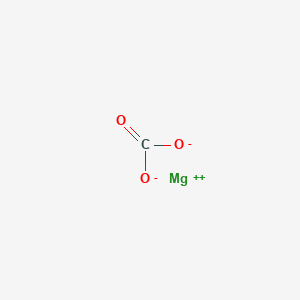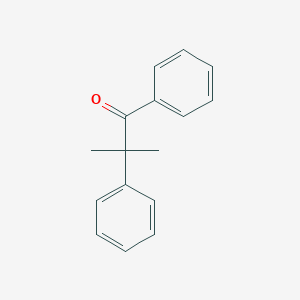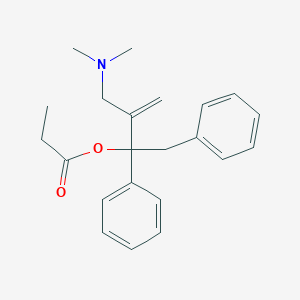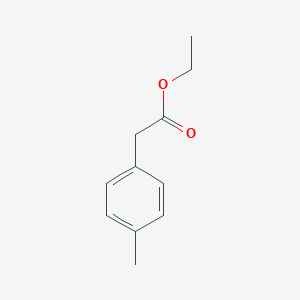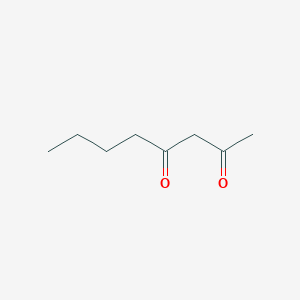
2,4-Octanedione
概述
描述
2,4-Octanedione, also known as octane-2,4-dione, is an organic compound with the molecular formula C8H14O2. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its stability and is often used in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Octanedione can be synthesized through several methods. One common method involves the reaction of 2-octanone with a suitable reagent under controlled conditions. For example, nucleophilic substitution can be carried out on 2-octanone to produce this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale organic synthesis processes. These processes often involve the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 2,4-Octanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,4-Octanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
作用机制
The mechanism of action of 2,4-octanedione involves its interaction with various molecular targets and pathways. For example, in biochemical reactions, it can act as a substrate for enzymes, leading to the formation of specific products. The exact mechanism depends on the specific context in which the compound is used .
相似化合物的比较
2,3-Octanedione: Another diketone with similar properties but different reactivity.
2,5-Octanedione: A structural isomer with distinct chemical behavior.
2,7-Octanedione: Used in similar applications but has different physical and chemical properties
Uniqueness: 2,4-Octanedione is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
octane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-8(10)6-7(2)9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYXGIIWJFZCLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161491 | |
| Record name | Octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14090-87-0 | |
| Record name | 2,4-Octanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14090-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Octanedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-OCTANEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72DM9EH73 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Octane-2,4-dione?
A1: Octane-2,4-dione has the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol.
Q2: What spectroscopic data is available for Octane-2,4-dione?
A2: Numerous studies utilize various spectroscopic techniques to characterize Octane-2,4-dione and its derivatives. These include:
- NMR Spectroscopy (1H and 13C): NMR is frequently used to determine the structure and stereochemistry of Octane-2,4-dione derivatives. [, , , , , ]
- Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups, especially the characteristic carbonyl stretches of the diketone moiety. [, ]
- Mass Spectrometry (MS): MS techniques are employed for molecular weight determination and structural analysis of Octane-2,4-dione derivatives. []
Q3: What is known about the stability of Octane-2,4-dione under various conditions?
A3: The stability of Octane-2,4-dione can be influenced by factors such as temperature, pH, and the presence of other chemicals. Research on its use in polymer synthesis indicates it can withstand the conditions of polycondensation reactions and subsequent imidization processes. [, , ]
Q4: Does Octane-2,4-dione exhibit catalytic properties?
A4: While Octane-2,4-dione itself might not be a catalyst, its derivatives have been investigated in the context of palladium-catalyzed reactions. For example, palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, including Octane-2,4-dione derivatives, has been reported. [, ]
Q5: What applications utilize Octane-2,4-dione or its derivatives?
A5: Octane-2,4-dione derivatives find applications in various fields, including:
- Polymer Chemistry: They serve as monomers in the synthesis of alicyclic polyimides with desirable properties like solubility, thermal stability, and optical transparency. [, , , ]
- Medicinal Chemistry: Certain derivatives exhibit antibacterial activity and are explored as potential pharmaceutical agents. [, ]
- Organic Synthesis: They act as building blocks for the synthesis of complex molecules, including those with biological activity. [, , , , , ]
Q6: How do structural modifications of Octane-2,4-dione affect its activity or properties?
A6: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the Octane-2,4-dione scaffold influence its biological activity and physicochemical properties. Research highlights that:
- Substituents on the bicyclic ring system: Altering substituents on the bicyclic ring system significantly impacts antibacterial activity. [, ]
- Stereochemistry: The spatial arrangement of atoms within Octane-2,4-dione derivatives plays a vital role in their biological activity and physicochemical properties. [, , ]
Q7: Are there any computational studies on Octane-2,4-dione or its derivatives?
A7: Computational chemistry and modeling play a role in understanding the properties and behavior of Octane-2,4-dione derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

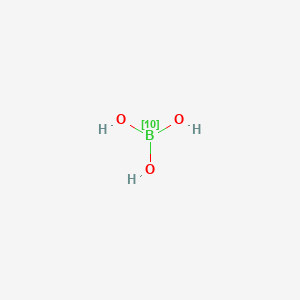
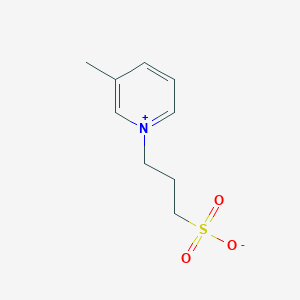
![Thieno[2,3-d]pyrimidin-4-amine](/img/structure/B81154.png)

![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

